molecular formula C7H6FNO2 B15355815 2-Fluoro-4-(hydroxyiminomethyl)phenol

2-Fluoro-4-(hydroxyiminomethyl)phenol

Cat. No.: B15355815
M. Wt: 155.13 g/mol
InChI Key: PFVBAQCIHPFEBY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(hydroxyiminomethyl)phenol is a fluorinated phenolic compound characterized by a hydroxyiminomethyl (-CH=N-OH) substituent at the para position relative to the fluorine atom on the aromatic ring. These analogs are often synthesized via diazo coupling, hydrogenation, or condensation reactions, with applications in pharmaceuticals, liquid crystals, and organic electronics .

Comparison with Similar Compounds

Structural Analogs with Modified Imino Groups

2-Fluoro-4-(1-methoxyimino-ethyl)phenol

  • Structure: Features a methoxyimino (-C(CH₃)=N-OCH₃) group instead of hydroxyiminomethyl.
  • Synthesis: Produced via condensation of 2-fluoro-4-acetylphenol with methoxyamine, followed by purification .
  • Key Data: NMR: δ 7.45–7.38 (2H, m), 3.97 (3H, s) for methoxy group . Stability: Methoxyimino group enhances hydrolytic stability compared to hydroxyiminomethyl derivatives.

N-(2-Hydroxybenzylidene)-4-fluoroaniline (CAS 3382-62-5)

  • Structure: Schiff base with an imino (-CH=N-) linkage between phenol and 4-fluoroaniline.
  • Safety: Classified as non-hazardous under GHS guidelines .

Analogs with Sulfonyl and Alkyl Substituents

2-Fluoro-4-(methylsulfonyl)phenol (1e)

  • Structure : Methylsulfonyl (-SO₂CH₃) group at the para position.
  • Synthesis : Commercially available; characterized by HR-MS (m/z 171.0128) and NMR (δ 3.11 ppm for -SO₂CH₃) .
  • Reactivity: Sulfonyl group increases acidity (pKa ~6.5) compared to hydroxyiminomethyl derivatives.

2-[(Ethylamino)methyl]-4-fluorophenol (CAS 1363166-27-1)

  • Structure: Ethylaminomethyl (-CH₂NHCH₂CH₃) substituent.
  • Properties : Boiling point 254°C (predicted), density 1.126 g/cm³ .
  • Applications: Potential precursor for bioactive molecules due to the amine functionality.

Biphenyl and Heterocyclic Derivatives

2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol (CAS 1261997-87-8)

  • Structure: Biphenyl system with dual fluorine and phenolic groups.
  • Properties : Molecular weight 222.19 g/mol; exhibits enhanced π-π stacking in crystal lattices .
  • Applications : Studied for optoelectronic materials due to extended conjugation.

2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol (CAS 1122660-29-0)

  • Structure: Thienyl ring conjugated to the phenol core.
  • Synthesis : Cross-coupling reactions involving thiophene intermediates .
  • Electronic Properties : Thienyl group enhances charge transport, relevant for organic semiconductors.

Pharmacologically Active Derivatives

Tetrazolinone Derivatives (Compounds 37 and 38)

  • Parent Compound: Derived from 2-fluoro-4-(1-methoxyimino-ethyl)phenol.
  • Bioactivity : Demonstrated efficacy in agricultural or medicinal chemistry (exact targets undisclosed) .
  • Synthetic Yield: ~60% for cyclohexanol intermediates in related pathways .

NSC 368390 (DuP-785)

  • Activity: Anticancer agent with >90% inhibition against human colon carcinomas .

Key Findings and Insights

  • Electronic Effects: Electron-withdrawing groups (e.g., -SO₂CH₃, -F) lower the phenolic pKa, enhancing solubility in polar solvents .
  • Biological Relevance: Methoxyimino and tetrazolinone derivatives show promise in drug development due to stability and modular synthesis .
  • Structural Diversity : Thienyl and biphenyl extensions improve optoelectronic properties, suggesting utility in material science .

Properties

IUPAC Name

2-fluoro-4-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-3-5(4-9-11)1-2-7(6)10/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVBAQCIHPFEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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